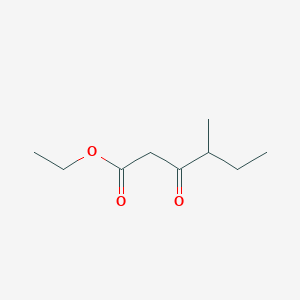

Ethyl 4-methyl-3-oxohexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-3-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-7(3)8(10)6-9(11)12-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIHEUAINZCGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98192-72-4 | |

| Record name | ethyl 4-methyl-3-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methyl 3 Oxohexanoate

Fundamental Reaction Types of Keto-Ester Functionalities

The reactivity of ethyl 4-methyl-3-oxohexanoate is largely dictated by its keto-ester functionalities. These groups can undergo a variety of transformations, including reduction, oxidation, nucleophilic substitution, decarboxylation, and hydrolysis.

Reduction Reactions of Carbonyl and Ester Groups

The carbonyl and ester groups within ethyl 4-methyl-3-oxohexanoate can be reduced to form alcohol derivatives. smolecule.com The specific product obtained depends on the reducing agent employed and the reaction conditions. Generally, reduction of the ketone group yields a secondary alcohol, while reduction of the ester group can lead to a primary alcohol. wikipedia.org

For instance, the reduction of similar β-keto esters can yield the corresponding diols. The choice of reducing agent is crucial; strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester, whereas milder reagents may selectively reduce the ketone. wikipedia.org The stereoselectivity of such reductions is also an area of significant interest, with biocatalysts like actinomycetes being explored for the stereoselective reduction of various keto esters to produce chiral hydroxy esters. scirp.org

Table 1: Potential Reduction Products of Ethyl 4-methyl-3-oxohexanoate

| Starting Material | Reducing Agent | Potential Product(s) |

| Ethyl 4-methyl-3-oxohexanoate | Strong (e.g., LiAlH₄) | 4-methylhexane-1,3-diol |

| Ethyl 4-methyl-3-oxohexanoate | Selective for ketone | Ethyl 3-hydroxy-4-methylhexanoate |

Oxidation Reactions Yielding Carboxylic Acids

Oxidation of ethyl 4-methyl-3-oxohexanoate can lead to the formation of the corresponding carboxylic acid, specifically 2-methyl-3-oxohexanoic acid. smolecule.com This transformation typically involves the cleavage of the ester group. Various oxidizing agents can be employed for this purpose. The oxidation of ketones can also lead to carboxylic acids through cleavage of a carbon-carbon bond adjacent to the carbonyl group. For example, the oxidation of cyclohexanone (B45756) can yield adipic acid. researchgate.net The oxidation of alkenes is another common route to carboxylic acids, often proceeding through ozonolysis or the use of strong oxidants like potassium permanganate (B83412) or dichromate. organic-chemistry.org

Nucleophilic Substitution Reactions at the Ester Moiety

The ester group in ethyl 4-methyl-3-oxohexanoate is susceptible to nucleophilic substitution reactions. smolecule.com This allows for the modification of the ester functionality to create a variety of derivatives. For example, reaction with different alcohols in the presence of an acid or base catalyst can lead to transesterification, resulting in a different ester. Amines can react to form amides, and hydrolysis, as discussed below, is also a form of nucleophilic acyl substitution. The efficiency of these reactions can be influenced by steric hindrance around the carbonyl group.

Decarboxylation Pathways

β-Keto esters like ethyl 4-methyl-3-oxohexanoate can undergo decarboxylation, which is the removal of a carboxyl group as carbon dioxide. This reaction is often facilitated by heating, sometimes in the presence of an acid or a salt. The mechanism typically involves the formation of a cyclic intermediate from the enol form of the β-keto acid (formed via hydrolysis of the ester), which then decomposes to release carbon dioxide and form a ketone. researchgate.net For instance, ethyl 4-oxohexanoate can undergo decarboxylation to produce diethyl succinate. biosynth.com The Krapcho decarboxylation is a well-known method for the decarboxylation of esters with an electron-withdrawing group in the β-position, often using salts like sodium cyanide or sodium chloride in a polar aprotic solvent like DMSO. researchgate.net

Hydrolysis Reactions

The ester functionality of ethyl 4-methyl-3-oxohexanoate can be hydrolyzed, meaning it is cleaved by reaction with water. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis: This is the reverse of esterification and is an equilibrium process. libretexts.org It results in the formation of the corresponding carboxylic acid (4-methyl-3-oxohexanoic acid) and ethanol (B145695).

Base-catalyzed hydrolysis (saponification): This reaction is irreversible and produces a salt of the carboxylic acid and ethanol. libretexts.org

The rate of hydrolysis can be affected by factors such as pH, temperature, and the presence of catalysts.

Advanced Reaction Mechanisms

The study of advanced reaction mechanisms involving ethyl 4-methyl-3-oxohexanoate provides deeper insight into its chemical behavior. For instance, the dianion of a similar β-keto ester, methyl acetoacetate, has been shown to react with ketones and aldehydes to form δ-hydroxy-β-keto esters. cdnsciencepub.com These products can then be dehydrated to yield γ,δ-unsaturated-β-keto esters, which are valuable intermediates in annulation reactions for forming cyclic β-keto esters. cdnsciencepub.com

Furthermore, the involvement of ethyl 3-oxohexanoate (B1246410), a closely related compound, in three-component reactions to form 3,4-disubstituted isoxazol-5(4H)-ones highlights the potential for complex molecule synthesis. researchgate.net Mechanistic studies, including the use of computational methods like Density Functional Theory (DFT), can help to elucidate the pathways of such complex reactions. researchgate.net

Trans-Esterification Mechanisms

Transesterification is a chemical process that involves exchanging the organic R″ group of an ester with the organic R′ group of an alcohol. This reaction is frequently catalyzed by the addition of an acid or a base. wikipedia.org

Under acidic conditions, the carbonyl group is protonated, rendering it more susceptible to nucleophilic attack. In basic conditions, the alcohol is deprotonated, making it a stronger nucleophile. wikipedia.org The general mechanism involves the attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then either revert to the starting materials or proceed to the transesterified product. masterorganicchemistry.com The reaction is reversible, and to drive it towards completion, it is often advantageous to use the alcohol reactant as the solvent. libretexts.org

Enzymes, particularly lipases, can also catalyze transesterification. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate. An alcohol group on the lipase (B570770) adds to the ester linkage, creating a tetrahedral intermediate that then expels the original alcohol to form the acyl-enzyme intermediate. Subsequent reaction with water regenerates the enzyme and produces the hydrolyzed acid. libretexts.org

Aminolysis Mechanisms

Aminolysis is a chemical reaction in which an amine reacts with another molecule, in this case, Ethyl 4-methyl-3-oxohexanoate, to cause its breakdown. Research has shown that primary amines can be used in the synthesis of various compounds. For instance, in the preparation of 3-substituted derivatives of 4-phenyl-piperidines, primary amines such as (+)-(R)-(1-phenylethyl)-amine and (-)-(S)-(1-phenylethyl)-amine are noted as preferred options. google.com

In the context of multicomponent reactions, such as the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, hydroxylamine (B1172632) hydrochloride is reacted with compounds like Ethyl 4-methyl-3-oxohexanoate. researchgate.netresearchgate.netresearchgate.net The mechanism involves the initial formation of an intermediate through the reaction of the amine with the β-keto ester.

Grignard Reagent Interactions and Mechanistic Pathways

Grignard reagents are potent nucleophiles that react with esters. masterorganicchemistry.com The reaction of a Grignard reagent with an ester, such as Ethyl 4-methyl-3-oxohexanoate, proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com Unlike the reaction with aldehydes and ketones, this intermediate is unstable and eliminates the alkoxy group to form a ketone. libretexts.orgmasterorganicchemistry.com

A second equivalent of the Grignard reagent can then react with this newly formed ketone. libretexts.orgyoutube.com This second addition leads to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com It is important to use an aprotic solvent for Grignard reactions, as protic solvents will react with the Grignard reagent and deactivate it. youtube.com

Detailed Catalytic Reaction Mechanisms (e.g., Brønsted Acid Catalysis, DBU-catalyzed processes)

Brønsted Acid Catalysis:

Brønsted acids are utilized as catalysts in various organic transformations involving β-ketoesters like Ethyl 4-methyl-3-oxohexanoate. For example, in the synthesis of α-indolylacrylates, a Brønsted acid ionic liquid catalyzes the reaction between an indole (B1671886) and a β-ketoester. The proposed mechanism suggests that the C3 position of the indole acts as a nucleophile, attacking the carbonyl group of the ketoester in the presence of the acid catalyst. This leads to the formation of a hydroxyl intermediate, which is then converted to the final product by the elimination of a water molecule. rsc.org Similarly, in the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones, a Brønsted acid is believed to protonate the ketonic carbonyl group of the ester, activating it for subsequent reaction steps. researchgate.net

DBU-catalyzed processes:

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that is effective in promoting various reactions. In the context of β-ketoesters, DBU has been employed in the synthesis of highly functionalized carbazoles. The proposed mechanism involves the DBU-mediated generation of an enolate from the β-ketoester. This enolate then undergoes a Michael addition to a nitroalkene, initiating a cascade of reactions that ultimately lead to the formation of the carbazole (B46965) ring system. rsc.org DBU has also been utilized in ring-opening and retro-Claisen fragmentation reactions of dihydropyranones, where it is suggested to act as a bifunctional catalyst, serving as both a Brønsted base and a hydrogen-bond donor. researchgate.net

Gas Phase Ion Fragmentation Mechanisms

The fragmentation of ions in the gas phase, as studied by mass spectrometry, provides valuable structural information. For esters like Ethyl 4-methyl-3-oxohexanoate, fragmentation often occurs adjacent to the carbonyl group. libretexts.org The fragmentation pathways of deprotonated molecules can be complex, often involving intramolecular rearrangements. researchgate.net

For deprotonated ketoximes, a notable fragmentation pathway involves the loss of water, which is proposed to occur via a negative-ion Beckmann rearrangement following a specific proton transfer. psu.edu In the case of deprotonated diacylhydrazine derivatives, fragmentation can proceed through two distinct channels, both involving intramolecular rearrangement. One major pathway is initiated by the nucleophilic attack of an amide oxygen on a carbonyl carbon. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to investigate and support proposed fragmentation mechanisms. researchgate.net These computational methods can help to determine the most thermodynamically favorable deprotonation sites and to elucidate the step-by-step processes of ion fragmentation. researchgate.net

Stereochemistry and Asymmetric Induction in Ethyl 4 Methyl 3 Oxohexanoate Synthesis

Importance of Stereocontrol in Chiral Beta-Keto Esters

Chiral β-keto esters, including ethyl 4-methyl-3-oxohexanoate, are valuable intermediates in organic synthesis. Their bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. The stereochemistry at the α- and β-positions of these molecules dictates the stereochemistry of the final products derived from them. Therefore, the ability to selectively synthesize a single enantiomer or diastereomer is crucial for ensuring the biological activity and specificity of the target molecule. In medicinal chemistry, for instance, different enantiomers of a drug can exhibit vastly different pharmacological effects, with one enantiomer being therapeutic while the other may be inactive or even toxic. Consequently, the development of synthetic methods that provide high levels of stereocontrol is a central goal in modern organic chemistry.

Enantioselective Synthetic Strategies

To obtain enantiomerically pure or enriched ethyl 4-methyl-3-oxohexanoate, various asymmetric synthetic strategies can be employed. These methods aim to introduce the chiral center at the C4 position with a high degree of enantioselectivity.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high selectivity and mild reaction conditions offered by enzymes. Ketoreductases (KREDs), often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), are particularly effective in the asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters. While specific studies on the biocatalytic reduction of ethyl 4-methyl-3-oxohexanoate are not extensively documented, the well-established precedent with analogous substrates, such as ethyl 3-oxohexanoate (B1246410), provides a strong indication of its feasibility. fortunejournals.com

In a typical biocatalytic reduction, the prochiral ketone of ethyl 4-methyl-3-oxohexanoate would be selectively reduced to either the (R)- or (S)-β-hydroxy ester, depending on the specific enzyme and reaction conditions used. The enantioselectivity of these reactions is often very high, frequently exceeding 95% enantiomeric excess (ee). fortunejournals.com The use of whole-cell biocatalysts like baker's yeast can be advantageous as they contain the necessary cofactors (e.g., NADPH) and the cellular machinery for their regeneration. nih.gov

Table 1: Hypothetical Data for Biocatalytic Reduction of Ethyl 4-methyl-3-oxohexanoate using Baker's Yeast (FBY and IBY) Based on analogous data for ethyl 3-oxohexanoate fortunejournals.com

| Biocatalyst | Solvent System | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| Free Baker's Yeast (FBY) | Water | ~80 | >95 | (S) |

| Immobilized Baker's Yeast (IBY) | Water | ~85 | >95 | (S) |

| Free Baker's Yeast (FBY) | Glycerol:Water (50:50) | >90 | >95 | (S) |

| Immobilized Baker's Yeast (IBY) | Glycerol:Water (50:50) | >95 | >95 | (S) |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. acs.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. For the synthesis of chiral ethyl 4-methyl-3-oxohexanoate, a chiral auxiliary could be attached to the ester group, or a more complex synthetic route involving a chiral auxiliary to set the C4 stereocenter could be envisioned.

Commonly used chiral auxiliaries derived from amino acids, such as Evans oxazolidinones, or from other natural products could be employed. nih.gov For instance, an α,β-unsaturated ester bearing a chiral auxiliary could undergo a conjugate addition of a methyl group, directed by the auxiliary to form the desired stereocenter at the C4 position. Subsequent transformations would then lead to the target β-keto ester. While this approach is synthetically more involved, it offers a high degree of predictability and control over the stereochemical outcome.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern asymmetric synthesis. For the synthesis of ethyl 4-methyl-3-oxohexanoate, several catalytic asymmetric methods could be applicable.

One such method is the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral transition metal complex, such as a ruthenium-diphosphine catalyst. researchgate.net This reaction can provide access to the chiral β-keto ester with high enantioselectivity.

Another potential strategy involves the use of organocatalysis. rsc.orgnih.gov Chiral amines, for example, can catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, which could be a key step in a synthetic route towards ethyl 4-methyl-3-oxohexanoate.

A specific example of a catalytic method that can generate β-keto esters is the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed ring-opening and retro-Claisen fragmentation of dihydropyranones. While the direct asymmetric catalysis of this specific reaction for the synthesis of ethyl 4-methyl-3-oxohexanoate has not been detailed, the general principle of using chiral catalysts to control the stereochemistry in similar transformations is a well-established concept in organic synthesis.

Diastereoselective Transformations and Control

In addition to enantioselectivity, diastereoselectivity becomes important when ethyl 4-methyl-3-oxohexanoate is used in reactions that generate a second stereocenter. The existing stereocenter at C4 can influence the stereochemical outcome of reactions at other positions, such as the C2 or C3 carbons.

For example, the reduction of the ketone at C3 to a hydroxyl group can lead to two diastereomeric products, the syn- and anti-β-hydroxy esters. The diastereoselectivity of this reduction can be controlled by the choice of reducing agent and reaction conditions. bohrium.comresearchgate.net Lewis acid-mediated reductions, for instance, can favor the formation of one diastereomer over the other through chelation control.

Similarly, aldol (B89426) reactions involving the enolate of ethyl 4-methyl-3-oxohexanoate can also proceed with diastereoselectivity. The stereochemistry of the newly formed stereocenter will be influenced by the geometry of the enolate and the reaction conditions.

Methodologies for the Characterization of Enantiomeric Excess and Absolute Configuration

To verify the success of an asymmetric synthesis, it is essential to determine the enantiomeric excess (ee) of the product and to assign its absolute configuration.

Chiral Gas Chromatography (GC): The enantiomeric excess of the corresponding β-hydroxy ester, obtained from the reduction of ethyl 4-methyl-3-oxohexanoate, can be determined using chiral gas chromatography. gcms.czmdpi.com This technique employs a stationary phase that is itself chiral, allowing for the separation of the two enantiomers. The relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess.

Mosher's Method: The absolute configuration of the chiral center in the β-hydroxy ester derivative can be determined using Mosher's method. stackexchange.comnih.govspringernature.com This involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the 1H NMR chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced. utoronto.ca

Spectroscopic and Advanced Analytical Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like ethyl 4-methyl-3-oxohexanoate. It provides granular information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Applications for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for confirming the molecular structure of ethyl 4-methyl-3-oxohexanoate. rsc.org The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are characteristic of the electronic environment of each nucleus, allowing for a detailed structural map. wiley-vch.de

In the ¹H NMR spectrum of ethyl 4-methyl-3-oxohexanoate, distinct signals corresponding to each proton group are observed. The ethoxy group protons typically appear as a quartet and a triplet, while the methylene (B1212753) and methine protons in the main chain, along with the methyl groups, exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbons of the ketone and ester groups are particularly deshielded, appearing at the downfield end of the spectrum. The various aliphatic carbons of the ethyl and hexanoate (B1226103) moieties can be assigned based on their chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 4-methyl-3-oxohexanoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ester) | ~1.25 (t) | ~14.0 |

| OCH₂ (ester) | ~4.15 (q) | ~61.0 |

| C(O)CH₂ | ~3.45 (s) | ~50.0 |

| C=O (keto) | - | ~206.0 |

| CH(CH₃) | ~2.70 (m) | ~47.0 |

| CH₂CH₃ | ~1.60 (m) | ~26.0 |

| CH(CH₃) | ~1.10 (d) | ~18.0 |

| CH₂CH₃ | ~0.90 (t) | ~11.0 |

| C=O (ester) | - | ~167.0 |

| Note: These are predicted values and may vary slightly based on solvent and experimental conditions. |

Advanced NMR Techniques for Stereochemical Assignment

For molecules with stereocenters, such as ethyl 4-methyl-3-oxohexanoate (at the C4 position), advanced NMR techniques are indispensable for determining the relative or absolute configuration. eurekaselect.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to establish through-space proximity of protons, which can help in assigning the stereochemistry. ipb.ptelectronicsandbooks.com For instance, the diastereoselective reduction of related α-substituted β-keto esters has been studied, and the relative configuration of the resulting β-hydroxy esters was assigned using ¹H NMR spectroscopy, sometimes after derivatization to form a more rigid cyclic structure like an oxazolidinone. eurekaselect.comresearchgate.net While specific studies on ethyl 4-methyl-3-oxohexanoate using these advanced techniques are not widely reported, the principles are directly applicable.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is a primary method for the identification and quantification of volatile and semi-volatile compounds like ethyl 4-methyl-3-oxohexanoate. nih.gov In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected.

The mass spectrum of ethyl 4-methyl-3-oxohexanoate will show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although it may be of low intensity. libretexts.org More importantly, a characteristic fragmentation pattern will be observed, which arises from the cleavage of specific bonds within the molecule. libretexts.org Common fragmentation pathways for esters and ketones can be predicted, and the resulting fragment ions help to confirm the structure. libretexts.org

Table 2: Potential Fragment Ions in the Mass Spectrum of Ethyl 4-methyl-3-oxohexanoate

| m/z | Possible Fragment Ion | Neutral Loss |

| 172 | [C₉H₁₆O₃]⁺ | (Molecular Ion) |

| 127 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 99 | [M - COOCH₂CH₃]⁺ | Carboethoxy radical |

| 71 | [CH₃CH₂CH(CH₃)CO]⁺ | Acylium ion |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion |

| 43 | [CH₃CO]⁺ | Acetyl cation |

| 29 | [CH₂CH₃]⁺ | Ethyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.orgwiley-vch.de This precision allows for the determination of the elemental formula of a compound, as the exact mass of an ion is unique to its specific combination of isotopes. rsc.org For ethyl 4-methyl-3-oxohexanoate (C₉H₁₆O₃), HRMS can distinguish its molecular formula from other formulas with the same nominal mass. acs.org This is a critical step in the unambiguous identification of the compound.

Atmospheric Pressure Ionization (API) Techniques (e.g., Electrospray Ionization (ESI))

Atmospheric pressure ionization (API) techniques are soft ionization methods that allow for the analysis of a wide range of compounds, including those that are not readily volatile for GC-MS. researchgate.netresearchgate.net These techniques are particularly useful when coupled with liquid chromatography (LC).

Electrospray ionization (ESI) is a widely used API technique where a solution of the analyte is sprayed through a highly charged needle, creating a fine mist of charged droplets. nih.govscielo.br As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. scielo.br For β-keto esters like ethyl 4-methyl-3-oxohexanoate, ESI in positive ion mode typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). acs.orgnih.gov ESI is a gentle ionization method, often resulting in minimal fragmentation, which is advantageous for determining the molecular weight of the compound. nih.gov Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion to obtain structural information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. vscht.cz The IR spectrum of ethyl 4-methyl-3-oxohexanoate displays characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups are the ketone and the ester. The carbonyl (C=O) stretching vibrations of these two groups are particularly prominent and diagnostic.

Ketone C=O Stretch: Saturated aliphatic ketones typically show a strong absorption band in the region of 1720-1705 cm⁻¹.

Ester C=O Stretch: The ester carbonyl group also produces a strong absorption, typically at a slightly higher frequency than ketones, in the range of 1750-1735 cm⁻¹.

C-O Stretch: The ester group also exhibits C-O stretching vibrations, which appear in the fingerprint region between 1300-1000 cm⁻¹.

C-H Stretch and Bend: The molecule also shows absorptions due to C-H stretching from its alkyl portions (methyl, ethyl, and methylene groups) typically in the 3000-2850 cm⁻¹ region. C-H bending vibrations appear at lower wavenumbers. vscht.cz

A vapor phase IR spectrum is available in the PubChem database, which can be used for detailed functional group analysis. nih.gov

Characteristic IR Absorption Frequencies for Ethyl 4-methyl-3-oxohexanoate

| Functional Group | Vibration Type | Characteristic Absorption Region (cm⁻¹) |

| Alkane (C-H) | Stretch | 2960-2850 |

| Ketone (C=O) | Stretch | 1720-1705 |

| Ester (C=O) | Stretch | 1750-1735 |

| Ester (C-O) | Stretch | 1300-1000 |

Advanced Chromatographic Techniques

Chromatographic methods are essential for the separation, isolation, and quantification of ethyl 4-methyl-3-oxohexanoate from various sample matrices.

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds. jmchemsci.com Given its volatility, ethyl 4-methyl-3-oxohexanoate is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov

The structure of ethyl 4-methyl-3-oxohexanoate includes a chiral center at the C4 position, meaning it exists as a pair of enantiomers (R and S forms). Standard GC columns cannot separate these enantiomers. For this purpose, Chiral Gas Chromatography is required. libretexts.org This technique uses a stationary phase that is itself chiral, typically based on cyclodextrin (B1172386) derivatives. libretexts.orgsci-hub.se The chiral stationary phase interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. This is crucial in fields like flavor chemistry, where different enantiomers of a compound can have distinct sensory properties. sci-hub.se

For extremely complex samples such as essential oils or food aromas, conventional one-dimensional GC may not provide sufficient resolution to separate all components. In such cases, Multidimensional Gas Chromatography (MDGC or GC×GC) offers significantly enhanced separation power. labcompare.comresearchgate.net

GC×GC employs two columns with different stationary phase polarities, connected via a modulator. chromatographyonline.comshimadzu.com The modulator traps small, sequential fractions of the effluent from the first column (¹D) and re-injects them rapidly onto the second, shorter column (²D) for a second, fast separation. shimadzu.com This process generates a two-dimensional chromatogram with an ordered structure, separating compounds by two different properties (e.g., volatility and polarity). chromatographyonline.com This technique is highly effective at resolving co-eluting peaks, making it ideal for the trace analysis of ethyl 4-methyl-3-oxohexanoate in complex natural or synthetic mixtures. psu.edu

While GC-MS is a common choice, Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the analysis of ethyl 4-methyl-3-oxohexanoate. LC-MS is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile, though this compound is amenable to GC. rsc.org A study has demonstrated the use of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. researchgate.net

In a typical LC-MS setup, a reversed-phase HPLC column (e.g., C18) would be used to separate the compound from a liquid sample. The eluent from the HPLC is then introduced into the ion source of a mass spectrometer, such as an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. rsc.org The mass analyzer (e.g., Time-of-Flight or Quadrupole) then detects the ionized molecule and its fragments. LC-MS can provide high sensitivity and selectivity and is a standard method for analyzing compounds in complex biological or environmental samples. nih.govrsc.org

Capillary Electrophoresis–Mass Spectrometry (CE-MS)

Capillary Electrophoresis–Mass Spectrometry (CE-MS) represents a powerful analytical technique that merges the high-separation efficiency of capillary electrophoresis with the sensitivity and specificity of mass spectrometry. nih.govnih.gov This hyphenated method is particularly well-suited for the analysis and purification assessment of small molecules like ethyl 4-methyl-3-oxohexanoate, especially when dealing with complex matrices or when high sensitivity is required. diva-portal.org

The fundamental principle of CE involves the separation of ions in a narrow-bore capillary under the influence of an electric field. The separation is based on the differential migration of analytes according to their charge-to-size ratio. When coupled with MS, the analytes are transferred from the capillary into the mass spectrometer, where they are ionized, separated based on their mass-to-charge ratio (m/z), and detected. This provides not only quantitative data but also structural information, confirming the identity of the compound. mdpi.com

For a chiral compound such as ethyl 4-methyl-3-oxohexanoate, CE-MS is an invaluable tool for enantioselective analysis. nih.govxjtu.edu.cn The separation of enantiomers can be achieved by incorporating a chiral selector into the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE-MS due to their compatibility with mass spectrometry detection. nih.govmdpi.com The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and, consequently, their separation. The partial filling technique or the use of low concentrations of the chiral selector are strategies employed to ensure compatibility with the MS interface. nih.gov

While specific application notes for the CE-MS analysis of ethyl 4-methyl-3-oxohexanoate are not extensively documented in peer-reviewed literature, a hypothetical method can be proposed based on established principles for similar keto esters. Such a method would offer high resolution and require minimal sample volume, making it a green and efficient analytical choice. mdpi.com

Table 1: Hypothetical CE-MS Parameters for the Chiral Separation of Ethyl 4-methyl-3-oxohexanoate

| Parameter | Value/Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Provides the medium for electrophoretic separation. |

| Background Electrolyte (BGE) | 50 mM Ammonium acetate (B1210297) buffer, pH 4.5 | Maintains pH and conductivity for stable separation. |

| Chiral Selector | 10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Forms transient diastereomeric complexes with enantiomers to enable separation. mdpi.com |

| Injection | Hydrodynamic, 50 mbar for 5 s | Introduces a small, precise volume of the sample onto the capillary. |

| Separation Voltage | +25 kV | Drives the electrophoretic migration of analytes. |

| MS Interface | Sheath-flow Electrospray Ionization (ESI) | Facilitates the transfer and ionization of analytes from the CE to the MS. diva-portal.org |

| Sheath Liquid | 1:1 Methanol/Water with 0.1% Formic Acid | Stabilizes the electrospray and enhances ionization. |

| MS Analyzer | Time-of-Flight (TOF) or Triple Quadrupole (QqQ) | Provides high-resolution mass analysis or targeted quantitative analysis (MRM). mdpi.com |

| Ionization Mode | Positive | Suitable for the detection of protonated ester molecules. |

| Detection (m/z) | Selected Ion Monitoring (SIM) of [M+H]⁺ | Monitors for the specific mass-to-charge ratio of the target analyte for high specificity. |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated form of planar chromatography that offers significant advantages in terms of resolution, sensitivity, and throughput for the purity assessment of chemical compounds. uad.ac.idiptsalipur.orge-bookshelf.de It serves as a reliable and cost-effective method for the quantitative analysis of analytes such as ethyl 4-methyl-3-oxohexanoate. asiapharmaceutics.info The technique utilizes HPTLC plates coated with a stationary phase of fine, uniformly sized particles, which results in more compact spots and improved separation efficiency compared to conventional TLC. asiapharmaceutics.info

In the context of ethyl 4-methyl-3-oxohexanoate, HPTLC can be employed as a quality control tool to determine the purity of a synthesized batch and to quantify the compound in various samples. The process involves applying the sample as a narrow band onto the HPTLC plate, followed by development in a sealed chamber with a suitable mobile phase. The separated components are then visualized under UV light (if chromophoric) or by post-chromatographic derivatization, and quantified using a densitometer. researchgate.net

A key advantage of HPTLC is the ability to analyze multiple samples and standards simultaneously on the same plate, which enhances precision and accuracy. iptsalipur.org For a compound like ethyl 4-methyl-3-oxohexanoate, which contains a carbonyl group, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) could be used to form colored hydrazones, enhancing detection sensitivity and selectivity. The resulting chromatogram provides a fingerprint that can be used for identity confirmation and purity verification. researchgate.net

Table 2: Illustrative HPTLC Method for Purity Analysis of Ethyl 4-methyl-3-oxohexanoate

| Parameter | Specification | Purpose |

| Stationary Phase | HPTLC plates, Silica gel 60 F₂₅₄ | High-resolution adsorbent for separation. The fluorescent indicator (F₂₅₄) allows for visualization under UV light. |

| Sample Application | Automated band-wise application, 6 mm band width | Ensures precise and reproducible application for quantitative analysis. |

| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) | Solvent system to carry the analyte up the plate, separating it from impurities based on polarity. |

| Development | Ascending development in a twin-trough chamber saturated for 15 min | Ensures a uniform solvent front and reproducible separation conditions. |

| Drying | Air-dried or in a stream of warm air | Removes the mobile phase from the plate post-development. |

| Detection/Quantification | Densitometric scanning at 254 nm (quenching) | Non-destructive detection of UV-active spots. |

| Derivatization (Optional) | Dipping in 2,4-dinitrophenylhydrazine reagent followed by heating | Forms colored spots (hydrazones) for enhanced visibility and quantification in the visible spectrum. |

| Data Analysis | Peak area and Rf value comparison against a certified standard | Used for identification (Rf) and quantification (peak area) of the analyte. |

Optical Rotation and Chiroptical Spectroscopy

Given that ethyl 4-methyl-3-oxohexanoate possesses a chiral center at the C4 position, techniques that probe the stereochemical nature of the molecule are essential for its complete characterization. Optical rotation and chiroptical spectroscopy are the definitive methods for determining enantiomeric purity and absolute configuration. thieme-connect.de

Optical Rotation measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of an enantiomer. Measuring the optical rotation of a sample of ethyl 4-methyl-3-oxohexanoate allows for the determination of its enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other in a mixture. thieme-connect.de This is a critical parameter in asymmetric synthesis, where the goal is to produce a single enantiomer. For instance, in syntheses targeting specific stereoisomers of natural products, the enantiomeric excess of chiral intermediates like (S)-ethyl 4-methyl-3-oxohexanoate is a key quality metric. conicet.gov.ar

Chiroptical Spectroscopy , which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides more detailed stereochemical information. mdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum is unique to a specific enantiomer and its mirror image will produce an equal but oppositely signed spectrum. CD spectroscopy is particularly sensitive to the conformation of molecules and can be used to assign the absolute configuration of ethyl 4-methyl-3-oxohexanoate. This is often achieved by comparing the experimental CD spectrum to spectra predicted by quantum-mechanical calculations or by comparing it to the spectra of structurally related compounds with known configurations. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. mdpi.com The shape of the ORD curve, particularly near an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry and can also be used to determine absolute configuration.

These chiroptical methods are indispensable for unequivocally defining the three-dimensional structure of a specific enantiomer of ethyl 4-methyl-3-oxohexanoate, which is crucial as different enantiomers can have distinct biological activities or sensory properties. google.com

Table 3: Chiroptical Analysis Techniques for Ethyl 4-methyl-3-oxohexanoate

| Technique | Measurement | Information Provided | Significance |

| Polarimetry | Specific Rotation ([α]) | Enantiomeric Excess (ee), Optical Purity | Essential for quantifying the success of an asymmetric synthesis and ensuring the stereochemical purity of the final product. |

| Circular Dichroism (CD) | Differential Absorption (Δε) | Absolute Configuration, Conformational Analysis | Provides a unique spectral fingerprint for each enantiomer, allowing for unambiguous assignment of the (R) or (S) configuration. researchgate.netresearchgate.net |

| Optical Rotatory Dispersion (ORD) | Optical Rotation vs. Wavelength | Absolute Configuration (via Cotton Effect) | Complements CD spectroscopy in determining the absolute stereochemistry of the molecule. mdpi.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Fragmentation Processes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating reaction mechanisms and fragmentation pathways for various organic compounds. For instance, DFT calculations, often at levels like B3LYP/6-311+G(2d,p)//B3LYP/6-31+G(d), have been employed to study the fragmentation mechanisms of related oxocarboxylic acids in the gas phase. researchgate.net These studies help in understanding the complex rearrangements and bond cleavages that occur during mass spectrometry experiments.

In the broader context of organic reactions, DFT has been used to explore cycloaddition reactions, providing insights into their mechanisms. nih.govrsc.org For example, the mechanism of [3 + 2] cycloaddition reactions has been investigated using DFT, revealing the stereoisomeric pathways and the thermodynamic and kinetic preferences. rsc.org While direct DFT studies on the reaction mechanisms of ethyl 4-methyl-3-oxohexanoate are not extensively documented in the provided results, the principles from studies on similar molecules are applicable. For example, investigations into the β-hydride elimination of ethyl groups on copper surfaces have utilized DFT to characterize transition states and reaction rates, which is a fundamental process relevant to the stability and reactivity of ethyl esters. cmu.edu

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular behavior. It is particularly valuable for predicting the reactivity and stereoselectivity of enzymatic reactions involving substrates like ethyl 4-methyl-3-oxohexanoate.

Homology modeling, a technique used to predict the 3D structure of a protein, has been applied to ketoreductases. scispace.com These models are then used in docking studies to predict how a substrate, such as a β-ketoester, will bind to the enzyme's active site. scispace.com This approach has been successful in predicting the stereoselectivity of reductions for a large number of ketones, with predictions often matching experimental outcomes. scispace.com The insights gained from these models are crucial for understanding and engineering enzymes for specific synthetic purposes.

The following table summarizes the application of molecular modeling in predicting the stereoselectivity of ketoreductase-catalyzed reductions of various β-ketoesters.

| Substrate | Predicted Stereochemistry | Experimental Outcome | Reference |

| Ethyl 4-methyl-3-oxopentanoate | (S) | 99% ee (S) | scispace.com |

| Ethyl 4,4-dimethyl-3-oxopentanoate | (S) | 99% ee (S) | scispace.com |

| Ethyl 4,4,4-trifluoro-3-oxopentanoate | (S) | 90% ee (S) | scispace.com |

| Ethyl 3-oxohexanoate (B1246410) | (S) | 98% ee (S) | scispace.com |

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules. For ethyl 4-methyl-3-oxohexanoate, various properties that influence its spectroscopic behavior have been computed.

PubChem provides a list of computed properties for ethyl 4-methyl-3-oxohexanoate, including its molecular weight, XLogP3-AA (a measure of lipophilicity), and polar surface area. nih.gov Furthermore, predicted collision cross-section (CCS) values for different adducts of the molecule are available, which are relevant for ion mobility-mass spectrometry. uni.lu These predicted values can be compared with experimental data to confirm the identity of the compound.

The table below presents some of the computationally predicted spectroscopic and related parameters for ethyl 4-methyl-3-oxohexanoate. nih.govuni.lu

| Parameter | Predicted Value | Source |

| Molecular Weight | 172.22 g/mol | nih.gov |

| XLogP3-AA | 1.7 | nih.gov |

| Polar Surface Area | 43.4 Ų | nih.gov |

| Predicted Collision Cross Section (CCS) (Ų) | ||

| [M+H]⁺ | 139.1 | uni.lu |

| [M+Na]⁺ | 145.2 | uni.lu |

| [M-H]⁻ | 139.3 | uni.lu |

Quantum Mechanical Computations for Reaction Geometries and Energetics

Quantum mechanical (QM) computations are fundamental to understanding the geometries of reactants, transition states, and products, as well as the energy changes that occur during a chemical reaction. These calculations provide a detailed picture of the potential energy surface of a reaction.

While specific QM studies on ethyl 4-methyl-3-oxohexanoate are not detailed in the provided search results, the application of these methods to similar systems is well-established. For example, QM calculations have been used to study the synthesis of various organic molecules, providing insights into reaction pathways and stereoselectivity. acs.orgwhiterose.ac.uk The energetics of reactions, including activation energies and reaction enthalpies, can be calculated to predict the feasibility and outcome of a chemical transformation.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is widely used in drug discovery and to understand enzyme-substrate interactions. scispace.comresearchgate.netresearchgate.net

In the context of ethyl 4-methyl-3-oxohexanoate and related β-ketoesters, molecular docking is used to simulate their binding to the active sites of enzymes like ketoreductases. scispace.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that determine the binding affinity and the stereochemical outcome of the reaction. scispace.comexeter.ac.uk For example, docking studies with ketoreductases have been used to build models that can accurately predict the enantioselectivity for a wide range of substrates. scispace.com The stability of these predicted binding poses can be further investigated using molecular dynamics simulations. scispace.com

Applications in Advanced Organic Synthesis and Precursor Chemistry

Chiral Building Block in Natural Product Synthesis (e.g., Callystatin derivatives)

The synthesis of complex natural products often relies on the use of versatile chiral building blocks to construct stereochemically rich architectures. While direct use of Ethyl 4-methyl-3-oxohexanoate is not extensively documented, closely related β-keto and β,δ-diketo esters are instrumental in the synthesis of potent natural products like (−)-callystatin A, a cytotoxic polyketide isolated from a marine sponge.

A key step in an efficient total synthesis of (−)-callystatin A involves the biocatalytic, enantioselective reduction of a 3,5-dioxocarboxylate. Specifically, tert-butyl 6-chloro-3,5-dioxohexanoate is reduced using baker's yeast to yield a (5R)-hydroxy keto ester with high enantiomeric excess. This transformation creates a crucial chiral center that is carried through the rest of the synthesis.

Further research has demonstrated the highly regio- and enantioselective enzymatic reduction of tert-butyl 4-methyl-3,5-dioxohexanoate. Using an alcohol dehydrogenase from Lactobacillus brevis, this diketo ester is converted into its corresponding syn-hydroxyketo ester, (4S,5R)-tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate, with remarkable purity. This enzymatic dynamic kinetic resolution simultaneously establishes two adjacent stereocenters (at C4 and C5), highlighting the power of using such precursors to generate complex chiral synthons efficiently. These examples underscore the potential of Ethyl 4-methyl-3-oxohexanoate to serve as a similar chiral precursor for various natural product syntheses.

Precursor for Advanced Pharmaceutical Intermediates (e.g., Statin derivatives)

The development of synthetic routes to pharmaceutical agents frequently employs intermediates that can be elaborated into the final active molecule. The structural motif of Ethyl 4-methyl-3-oxohexanoate is found within key intermediates for important classes of drugs, most notably statins, which are HMG-CoA reductase inhibitors used to lower cholesterol.

The side chain of many synthetic statins contains a chiral β-hydroxy ester or a related 1,3-diol functionality. The stereoselective reduction of β-keto esters is a primary strategy for installing these chiral centers. For instance, TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE is a known key intermediate in the synthesis of statins. Similarly, the asymmetric hydrogenation of ethyl 3-oxohexanoate (B1246410), a close analogue of the title compound, is the starting point for the synthesis of the tetrahydropyran (B127337) core of Neopeltolide, a marine macrolide with potent antiproliferative properties. The resulting β-hydroxy ester is then converted through several steps into a more complex fragment for the final assembly of the natural product. These syntheses showcase the role of β-keto esters as fundamental precursors to the chiral side chains required for the biological activity of advanced pharmaceutical intermediates.

Role in the Synthesis of Heterocyclic Compounds (e.g., Isoxazolones)

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Ethyl 4-methyl-3-oxohexanoate and its analogues are valuable precursors for the synthesis of five-membered heterocycles like isoxazolones. Research shows that ethyl 3-oxohexanoate, which lacks the C4-methyl group, readily participates in one-pot, three-component reactions to form 3,4-disubstituted isoxazol-5(4H)-ones.

In this reaction, ethyl 3-oxohexanoate is condensed with an aldehyde and hydroxylamine (B1172632) hydrochloride. The reaction proceeds under mild conditions, often using green catalysts and solvents like water, to produce a variety of isoxazolone derivatives in good to high yields. The ethyl group at the C2 position of the keto ester becomes the substituent at the 3-position of the resulting isoxazolone ring, while the aldehyde determines the substituent on the C4-methylene group. Given this established reactivity, Ethyl 4-methyl-3-oxohexanoate is a suitable substrate for generating isoxazolones with a 2-methylbutyl group at the 3-position.

Table 1: Examples of Isoxazol-5(4H)-one Synthesis using Ethyl 3-oxohexanoate This table presents data for the closely related ethyl 3-oxohexanoate, illustrating the synthetic utility for this class of β-keto esters.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3-Propyl-4-benzylidene-isoxazol-5(4H)-one | 85 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-3-propyl-isoxazol-5(4H)-one | 82 |

| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-3-propyl-isoxazol-5(4H)-one | 90 |

Data sourced from studies on three-component reactions catalyzed by propylamine-functionalized cellulose.

Intermediate in Fine Chemical Synthesis (e.g., Fragrances, Flavors)

The fine chemical industry utilizes a wide range of esters and ketones as fragrances and flavors or as intermediates in their synthesis. Compounds with fruity, floral, and woody notes often contain these functional groups. While there is no direct documentation of Ethyl 4-methyl-3-oxohexanoate being used as a fragrance, related structures are known for their olfactory properties. For example, other medium-chain keto esters are described as having fruity odors and are used in flavoring and fragrance applications. The synthesis of rosamusk, a fragrance with rose, musky, and fruity notes, involves the esterification of 1-(3,3-dimethylcyclohexyl)-ethanol, demonstrating the importance of ester functionalities in this sector. Given its structure—an ethyl ester of a methylated keto-hexanoic acid—Ethyl 4-methyl-3-oxohexanoate possesses the characteristic functional groups and volatility that could lend it to applications as a fragrance or as a key intermediate in the synthesis of more complex odorant molecules.

Development of Non-Natural Bioactive Molecules

The synthesis of non-natural molecules with potential biological activity is a cornerstone of medicinal chemistry. Ethyl 4-methyl-3-oxohexanoate serves as a valuable scaffold for creating such molecules. The isoxazolone derivatives discussed previously are a prime example. Isoxazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, and antiviral properties. By using Ethyl 4-methyl-3-oxohexanoate in the three-component synthesis, novel isoxazolones with a 2-methylbutyl substituent can be generated, which can then be screened for various biological activities.

Furthermore, the synthetic pathways developed for natural products like Callystatin A can be adapted to produce non-natural analogues. Substituting the original diketo ester precursor with Ethyl 4-methyl-3-oxohexanoate (or its corresponding diketo analogue) in the chemoenzymatic synthesis would lead to novel Callystatin derivatives. These non-natural analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for biological activity and potentially leading to the development of new therapeutic agents with improved properties.

Exploration of Biological Activities and Biochemical Pathway Interactions

Interaction with Enzymes and Involvement in Metabolic Pathways

Direct evidence detailing the interaction of Ethyl 4-methyl-3-oxohexanoate with specific enzymes or its definitive role in metabolic pathways is scarce. However, based on its chemical structure as a β-keto ester, it can be hypothesized that it may be recognized by certain classes of enzymes. As an ester, it is plausible that it could be a substrate for various esterases present in biological systems, which would hydrolyze the ethyl ester bond. This would yield ethanol (B145695) and 4-methyl-3-oxohexanoic acid. The latter, a β-keto acid, would likely be unstable and prone to decarboxylation.

Furthermore, the ketone group at the 3-position suggests potential interactions with oxidoreductases, such as ketone reductases, which could reduce the ketone to a secondary alcohol. The metabolic fate of the resulting products would depend on the specific enzymes present and the metabolic state of the organism. For instance, the carbon skeleton might eventually enter central metabolic pathways, but this has not been experimentally verified for Ethyl 4-methyl-3-oxohexanoate.

Role as Enzyme Substrates or Inhibitors

The potential for Ethyl 4-methyl-3-oxohexanoate to act as an enzyme substrate is primarily associated with enzymes that recognize ester or ketone functionalities.

Esterases: These enzymes could catalyze the hydrolysis of the ester linkage.

Dehydrogenases/Reductases: The ketone group could be a target for reduction by these enzymes, potentially leading to the formation of the corresponding hydroxy ester in a stereospecific manner.

There is no specific information available to suggest that Ethyl 4-methyl-3-oxohexanoate acts as an inhibitor for any particular enzyme. Generally, some β-keto esters have been investigated as potential enzyme inhibitors, often due to their ability to mimic natural substrates or intermediates. However, such activity is highly dependent on the specific structure of the molecule and the active site of the enzyme, and no such studies have been reported for Ethyl 4-methyl-3-oxohexanoate.

Metabolomics Studies of Beta-Keto Esters in Biological Systems

Metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, have provided insights into the roles of various β-keto esters in health and disease. For example, dysregulation of β-keto esters has been observed in metabolic disorders such as diabetic ketoacidosis. However, a review of existing metabolomics literature and databases does not indicate that Ethyl 4-methyl-3-oxohexanoate is a commonly identified or significant metabolite in biological systems. Its absence in such studies could imply that it is not a naturally occurring compound, or that its concentration in biological tissues is typically below the limit of detection.

Biochemical Transformations and Derivatizations

The primary biochemical transformations anticipated for Ethyl 4-methyl-3-oxohexanoate would be hydrolysis and reduction, as mentioned earlier.

Hydrolysis: Enzymatic hydrolysis would yield 4-methyl-3-oxohexanoic acid and ethanol. The resulting β-keto acid is susceptible to decarboxylation, which could occur spontaneously or be enzyme-catalyzed, to produce 4-methyl-2-pentanone.

Reduction: The carbonyl group could be enzymatically reduced to a hydroxyl group, forming ethyl 4-methyl-3-hydroxyhexanoate. The stereochemistry of this transformation would be dependent on the specific enzyme involved.

It is also conceivable that microorganisms could be used to perform specific biotransformations on this substrate, a common strategy in green chemistry to produce chiral building blocks. However, there are no specific studies documenting the use of Ethyl 4-methyl-3-oxohexanoate in such microbial transformations.

Below is a table summarizing the potential, though not experimentally confirmed, biochemical transformations of Ethyl 4-methyl-3-oxohexanoate.

| Transformation | Enzyme Class (Putative) | Potential Product(s) |

| Hydrolysis | Esterase | 4-methyl-3-oxohexanoic acid + Ethanol |

| Reduction | Dehydrogenase/Reductase | Ethyl 4-methyl-3-hydroxyhexanoate |

| Decarboxylation (of hydrolysis product) | Decarboxylase / Spontaneous | 4-methyl-2-pentanone + CO2 |

Sustainable Chemistry and Process Intensification in Ethyl 4 Methyl 3 Oxohexanoate Production

Application of Green Chemistry Principles in Synthetic Strategies

The traditional synthesis of Ethyl 4-methyl-3-oxohexanoate typically involves a crossed Claisen condensation between ethyl acetate (B1210297) and ethyl 2-methylbutanoate, using a strong base like sodium ethoxide. While effective, this method presents several challenges from a green chemistry perspective, including the use of stoichiometric amounts of a hazardous base, the generation of ethanol (B145695) as a byproduct, and often, the use of volatile organic solvents. Applying the twelve principles of green chemistry can lead to more sustainable synthetic routes.

Key Green Chemistry Principles Applied to Ethyl 4-methyl-3-oxohexanoate Synthesis:

Prevention: Designing synthetic pathways that minimize waste generation from the outset is a primary goal. This can be achieved by optimizing reaction conditions to maximize the yield of Ethyl 4-methyl-3-oxohexanoate and reduce the formation of side products.

Less Hazardous Chemical Syntheses: The use of strong, corrosive, and flammable bases like sodium ethoxide poses safety and environmental risks. Research into milder, catalytic alternatives is a key area of green chemistry.

Safer Solvents and Auxiliaries: Traditional syntheses may employ solvents like benzene (B151609) or toluene. Green chemistry encourages the use of safer, renewable, and less volatile solvents such as bio-based solvents (e.g., 2-methyltetrahydrofuran), ionic liquids, or even water where possible. neuroquantology.comnih.govwikipedia.org Solvent-free reaction conditions are the most ideal.

Use of Renewable Feedstocks: The starting materials, ethyl acetate and ethyl 2-methylbutanoate, can potentially be derived from renewable biomass sources. acs.org Ethanol, a precursor for both esters, is readily produced from fermentation of sugars. 2-Methylbutanoic acid can be obtained through biotechnological routes.

A comparative analysis of a traditional versus a greener approach to the synthesis of Ethyl 4-methyl-3-oxohexanoate is presented in the table below.

| Principle | Traditional Approach (Crossed Claisen) | Greener Approach |

| Catalyst | Stoichiometric strong base (e.g., Sodium ethoxide) | Heterogeneous solid acid/base catalyst or Biocatalyst (e.g., immobilized lipase) |

| Solvent | Toluene, Diethyl ether | Bio-based solvents (e.g., 2-MeTHF), Ionic Liquids, or solvent-free |

| Feedstocks | Petrochemical-based | Biomass-derived |

| Waste | Stoichiometric salt waste, solvent waste | Minimal catalyst waste (recyclable), reduced solvent waste |

Development of Efficient and Reusable Catalytic Systems

A significant advancement in the sustainable production of Ethyl 4-methyl-3-oxohexanoate lies in the development of efficient and reusable catalysts to replace stoichiometric bases.

Heterogeneous Catalysts:

Biocatalysts:

The use of enzymes, or biocatalysts, represents a frontier in green chemistry. Lipases, for instance, can catalyze esterification and transesterification reactions under mild, solvent-free conditions. google.com While the direct enzymatic Claisen condensation is challenging, engineered enzymes and whole-cell biocatalysts are being explored for the synthesis of β-keto esters. nih.govresearchgate.netresearchgate.netnih.gov These biocatalytic systems operate at ambient temperatures and pressures, significantly reducing energy consumption.

The table below summarizes the advantages and challenges of different catalytic systems for the synthesis of Ethyl 4-methyl-3-oxohexanoate.

| Catalyst Type | Examples | Advantages | Challenges |

| Homogeneous Base | Sodium ethoxide, LDA | High reactivity, well-established | Stoichiometric use, hazardous, waste generation |

| Heterogeneous Solid | Hydrotalcites, Zeolites | Reusable, easy separation, reduced waste | Lower activity than homogeneous, potential for leaching |

| Biocatalysts | Immobilized Lipases, Engineered Yeast | High selectivity, mild conditions, biodegradable | Lower stability, potential for product inhibition, higher initial cost |

Process Optimization for Environmental Sustainability and Waste Minimization

Process intensification involves the development of innovative equipment and techniques to dramatically improve manufacturing efficiency and sustainability.

Continuous Flow Chemistry:

Moving from traditional batch reactors to continuous flow systems offers numerous benefits for the production of Ethyl 4-methyl-3-oxohexanoate. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters. This can lead to significantly shorter reaction times, higher yields, and improved product purity. The reduced reactor volume also enhances safety, particularly when dealing with exothermic reactions or hazardous materials.

Membrane-Integrated Reactors:

In esterification reactions like the Claisen condensation, the removal of the alcohol byproduct (ethanol) can shift the equilibrium towards the product side, increasing the conversion. nih.govmdpi.comresearchgate.net Membrane technologies, such as pervaporation, can be integrated into the reactor system to selectively remove ethanol as it is formed. researchgate.netsphinxsai.com This not only improves the yield but also simplifies downstream purification processes, reducing energy consumption and waste.

Waste Minimization Strategies:

A holistic approach to waste minimization involves several key considerations:

Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for their recovery and reuse, minimizing solid waste.

Solvent Recovery and Reuse: Implementing efficient solvent recovery systems, such as distillation or membrane filtration, can significantly reduce the environmental impact of solvent use.

Byproduct Valorization: The ethanol generated during the reaction can be captured and repurposed as a fuel or a chemical feedstock, turning a waste stream into a valuable product.

The following table outlines the potential environmental benefits of implementing process intensification and waste minimization strategies in the production of Ethyl 4-methyl-3-oxohexanoate.

| Strategy | Traditional Batch Process | Intensified and Optimized Process |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High (for heating, cooling, and separation) | Lower (due to better heat integration and reduced separation needs) |

| Solvent Usage | High | Reduced or eliminated |

| Waste Generation | Significant (stoichiometric base, solvent, byproducts) | Minimized (catalyst recycling, solvent recovery, byproduct valorization) |

| Process Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety due to smaller reactor volumes and better control |

By embracing the principles of green chemistry and leveraging the advancements in process intensification, the production of Ethyl 4-methyl-3-oxohexanoate can be transformed into a more sustainable and environmentally responsible process.

Future Research Directions and Emerging Trends in Ethyl 4 Methyl 3 Oxohexanoate Studies

Development of Novel Highly Stereoselective Methodologies

The creation of chiral centers with high precision is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fragrance industries. For ethyl 4-methyl-3-oxohexanoate, which possesses a stereocenter at the C4 position, the development of highly stereoselective synthetic methods is of paramount importance.

Future research will likely focus on:

Asymmetric Catalysis: The design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in the synthesis of (R)- and (S)-ethyl 4-methyl-3-oxohexanoate. For instance, the Noyori reduction of ethyl 3-oxohexanoate (B1246410) using a chiral ligand like (R)-tol-BINAP has been shown to effectively set the C13 stereocenter in the synthesis of neopeltolide, affording a β-hydroxyester in high yield and enantiomeric excess. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule. A chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one, a key flavor compound, utilizes (S)-2-methylbutanoic acid as a chiral precursor, which is then converted to (S)-ethyl 4-methyl-3-oxohexanoate. mdpi.com

Biocatalysis: Employing enzymes, such as ketoreductases, to catalyze the stereoselective reduction of the keto group. These biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and environmental benignity. mdpi.com For example, the enzymatic transamination of (R)-ethyl 5-methyl 3-oxooctanoate has been identified as a direct and cost-effective route for synthesizing a key intermediate for certain pharmaceuticals. oup.com

| Methodology | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts (metal complexes, organocatalysts) | High enantioselectivity, broad substrate scope |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules | Access to specific enantiomers, established starting materials |

| Biocatalysis | Employment of enzymes (e.g., ketoreductases) | High stereoselectivity, mild conditions, environmentally friendly |

Exploration of Undiscovered Biological Targets and Mechanisms

While ethyl 4-methyl-3-oxohexanoate itself may not have direct significant biological activity, its derivatives hold promise in medicinal chemistry. The core structure of a β-keto ester is a common motif in many biologically active molecules.

Future research directions include:

Synthesis of Novel Derivatives: Creating libraries of compounds derived from ethyl 4-methyl-3-oxohexanoate by modifying its structure. For example, it can be used as a starting material in the synthesis of highly functionalized carbazoles. rsc.org

Screening for Biological Activity: Testing these derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic agents. Compounds with similar structures have been investigated for antimicrobial, antiviral, and anticancer properties. ontosight.ai

Mechanism of Action Studies: For any identified active compounds, elucidating their mechanism of action at the molecular level. This could involve identifying the specific protein target and understanding how the compound modulates its function.

Integration of Advanced Analytical and Computational Techniques for Deeper Insights

To gain a more profound understanding of the properties and reactivity of ethyl 4-methyl-3-oxohexanoate, the integration of advanced analytical and computational tools is crucial.

Advanced Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for the analysis of organic compounds in various matrices, including drinking water concentrates. epa.gov The mass spectrum of ethyl 4-methyl-3-oxohexanoate shows characteristic peaks that can be used for its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is invaluable for detailed structural elucidation and for studying the tautomeric equilibrium between the keto and enol forms of β-keto esters. rsc.org

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which are crucial for confirming the elemental composition of newly synthesized compounds. rsc.org

Computational Chemistry:

Density Functional Theory (DFT) Calculations: Can be used to predict the geometry, electronic structure, and reactivity of ethyl 4-methyl-3-oxohexanoate and its derivatives.

Molecular Docking: This technique can be employed to predict the binding mode of derivatives to biological targets, aiding in the design of more potent inhibitors or agonists. researchgate.net

Molecular Dynamics (MD) Simulations: Can provide insights into the dynamic behavior of these molecules and their interactions with their environment. researchgate.net

Design of Next-Generation Catalysts and Reagents for Enhanced Efficiency

Improving the efficiency and sustainability of chemical processes involving ethyl 4-methyl-3-oxohexanoate is a key area of future research.

This involves the development of:

Novel Catalysts: Designing more active, selective, and robust catalysts for reactions such as transesterification, which is a common transformation for β-keto esters. rsc.org Palladium-catalyzed reactions of allylic β-keto esters have opened up new synthetic possibilities. nih.govjst.go.jp

Green Reagents and Solvents: Replacing hazardous reagents and solvents with more environmentally benign alternatives. For instance, using boric acid as a green catalyst for transesterification. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of ethyl 4-methyl-3-oxohexanoate and its derivatives. Flow chemistry can offer advantages in terms of safety, scalability, and process control.

| Catalyst/Reagent Type | Application | Advantages |

| Palladium Complexes | Allylic alkylation, decarboxylation-allylation | Versatile, new synthetic pathways nih.govjst.go.jp |

| Boric Acid | Transesterification | Environmentally benign, mild conditions rsc.org |

| Amine Catalysts (e.g., 4-DMAP) | Transesterification | Effective for specific substrates rsc.org |

| Enzymes (e.g., lipases) | Transesterification, hydrolysis | High selectivity, green |

Expanding Industrial Applications through Innovative Synthetic Routes

The industrial applications of ethyl 4-methyl-3-oxohexanoate and its derivatives can be expanded by developing innovative and cost-effective synthetic routes.

Key areas for future development include:

Process Optimization and Scale-Up: Optimizing existing synthetic methods to make them more amenable to large-scale industrial production. This includes improving yields, reducing reaction times, and simplifying purification procedures.

Synthesis of High-Value Downstream Products: Utilizing ethyl 4-methyl-3-oxohexanoate as a key building block for the synthesis of complex and valuable molecules, such as pharmaceuticals, agrochemicals, and flavor and fragrance compounds. cymitquimica.com For example, it is a precursor in the synthesis of neopeltolide, a marine natural product with potent cytotoxic activity. nih.gov

Q & A

Q. How can Ethyl 4-methyl-3-oxohexanoate serve as a precursor for bioactive molecule synthesis?

- Methodological Answer :

- Antimicrobial Agents : Couple with heterocyclic amines (e.g., pyridine derivatives) via nucleophilic substitution.

- Anticancer Leads : Functionalize the α-position with fluorinated groups to enhance cell permeability .

- Polymer Synthesis : Co-polymerize with ethyl cellulose for controlled drug release matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products